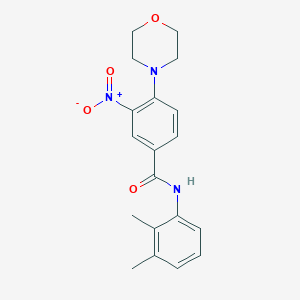![molecular formula C17H17NO4 B4407032 3-{[(4-methoxybenzyl)amino]carbonyl}phenyl acetate](/img/structure/B4407032.png)
3-{[(4-methoxybenzyl)amino]carbonyl}phenyl acetate
Overview
Description
3-{[(4-methoxybenzyl)amino]carbonyl}phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.4 g/mol.
Mechanism of Action
The mechanism of action of 3-{[(4-methoxybenzyl)amino]carbonyl}phenyl acetate is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and signaling pathways involved in cancer and inflammation. It may also interact with cell membranes and affect their permeability.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antibacterial and antifungal activity. It has also been found to have low toxicity and high biocompatibility, making it a promising candidate for drug delivery systems.
Advantages and Limitations for Lab Experiments
The advantages of using 3-{[(4-methoxybenzyl)amino]carbonyl}phenyl acetate in lab experiments include its high purity, low toxicity, and potential applications in various fields of research. However, its synthesis method can be time-consuming and requires specialized equipment and expertise. Its mechanism of action is not fully understood, which can limit its potential applications.
Future Directions
There are several future directions for the research on 3-{[(4-methoxybenzyl)amino]carbonyl}phenyl acetate. These include investigating its potential use as a fluorescent probe for imaging, optimizing its synthesis method to achieve higher yields and purity, and exploring its potential applications in drug delivery systems. Further studies are also needed to fully understand its mechanism of action and potential side effects.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to achieve high yields and purity, and it has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. Further research is needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
3-{[(4-methoxybenzyl)amino]carbonyl}phenyl acetate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been investigated for its potential use in drug delivery systems and as a fluorescent probe for imaging.
properties
IUPAC Name |
[3-[(4-methoxyphenyl)methylcarbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12(19)22-16-5-3-4-14(10-16)17(20)18-11-13-6-8-15(21-2)9-7-13/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNIMWLIQXPUFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(2-phenylethyl)amino]carbonyl}phenyl propionate](/img/structure/B4406955.png)
![N-[2-(difluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4406958.png)
![1-[2-(4-biphenylyloxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4406959.png)

![2-[(4-phenyl-1,3-thiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4406989.png)

amine hydrochloride](/img/structure/B4406996.png)


![4-[(ethylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4407006.png)
![3-[benzyl(methyl)amino]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4407010.png)
![N-[2-(dimethylamino)ethyl]-4-isobutoxybenzamide hydrate](/img/structure/B4407015.png)
![2-[(4-butoxyphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4407030.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4407037.png)